molecular formula C18H15FN4O2 B6583764 1-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1189858-04-5

1-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B6583764
CAS No.: 1189858-04-5
M. Wt: 338.3 g/mol
InChI Key: QYVPQPXQQFTWDR-UHFFFAOYSA-N
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Description

1-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a useful research compound. Its molecular formula is C18H15FN4O2 and its molecular weight is 338.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 338.11790390 g/mol and the complexity rating of the compound is 598. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN4O2/c1-10-6-7-14(8-11(10)2)23-16-15(20-21-23)17(24)22(18(16)25)13-5-3-4-12(19)9-13/h3-9,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVPQPXQQFTWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)F)N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₄F N₄O₂
  • Molecular Weight : 338.3 g/mol
  • CAS Number : 1189858-04-5

The compound features a pyrrolo[3,4-d][1,2,3]triazole core structure which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance:

  • In vitro Studies : Compounds structurally related to 1-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-1H-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione have shown cytotoxic effects against various cancer cell lines. A study demonstrated that such compounds can induce apoptosis in melanoma cells by activating the caspase pathway .

Enzyme Inhibition

The biological activity of this compound may also involve the inhibition of specific enzymes. For example:

  • Acetylcholinesterase Inhibition : Inhibitors targeting acetylcholinesterase (AChE) are critical in treating neurodegenerative diseases like Alzheimer’s. Preliminary data suggest that derivatives of pyrrolo[3,4-d][1,2,3]triazoles can inhibit AChE activity effectively .

Antimicrobial Activity

Some studies have explored the antimicrobial potential of related compounds:

  • Antibacterial and Antifungal Effects : Research indicates that triazole derivatives possess antibacterial and antifungal activities. The mechanism often involves disrupting microbial cell wall synthesis .

Case Study 1: Anticancer Activity in Melanoma Models

In a preclinical study involving melanoma models treated with a similar triazole derivative:

  • Objective : To evaluate the efficacy of the compound in inducing apoptosis.
  • Methodology : Cell viability assays and flow cytometry were employed to assess apoptosis.
  • Findings : The compound significantly reduced cell viability and increased apoptotic markers compared to control groups.

Case Study 2: Enzyme Inhibition in Neurodegenerative Disease Models

A separate study focused on the enzyme inhibition properties:

  • Objective : To determine the inhibitory effect on AChE.
  • Methodology : Enzyme activity assays were conducted using various concentrations of the compound.
  • Results : The results indicated a dose-dependent inhibition of AChE activity.

Data Table of Biological Activities

Activity TypeTargetEffectReference
AnticancerMelanoma cellsInduced apoptosis
Enzyme InhibitionAcetylcholinesteraseInhibition
AntimicrobialBacterial and fungal strainsGrowth inhibition

Scientific Research Applications

Preliminary studies indicate that compounds with the pyrrolo[3,4-d]triazole framework exhibit significant biological activities. The following applications have been explored:

Anticancer Activity

Research has shown that derivatives of pyrrolo[3,4-d]triazoles can inhibit cancer cell proliferation. For instance:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells by interfering with specific signaling pathways.
  • Case Study : A study demonstrated the effectiveness of similar triazole compounds against various cancer cell lines (e.g., breast and lung cancer) by promoting cell cycle arrest and apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial effects.

  • Potential Use : It may serve as a lead compound in developing new antibiotics or antifungal agents.
  • Research Findings : In vitro tests have shown that related compounds exhibit activity against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrrolo[3,4-d]triazoles are being studied for their potential to treat inflammatory diseases.

  • Mechanism : These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.
  • Evidence : Experimental models have indicated reduced inflammation markers following treatment with similar triazole derivatives .

Synthesis and Chemical Reactivity

The synthesis of 1-(3,4-dimethylphenyl)-5-(3-fluorophenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves:

  • Formation of the pyrrole ring.
  • Introduction of the triazole moiety through cyclization reactions.
  • Functional group modifications to introduce the 3-fluorophenyl and 3,4-dimethylphenyl groups.

Structural Analogues and Comparative Analysis

Several structural analogues have been synthesized to evaluate their biological activities compared to the target compound. Notable examples include other pyrrolo[3,4-d]triazoles that vary in substituents at the 1 and 5 positions.

Compound NameBiological ActivityReferences
Pyrrolo[3,4-d]triazole AAnticancer
Pyrrolo[3,4-d]triazole BAntimicrobial
Pyrrolo[3,4-d]triazole CAnti-inflammatory

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